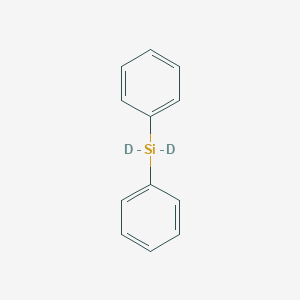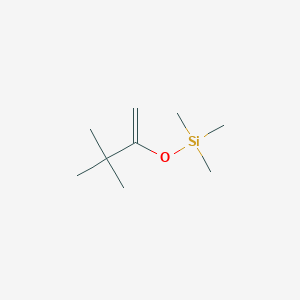
(1-tert-Butylvinyloxy)trimethylsilane
Overview
Description
(1-tert-Butylvinyloxy)trimethylsilane, also known as (2,2-Dimethyl-1-methylenepropoxy)trimethylsilane or Pinacolone enol trimethylsilyl ether, is an organosilicon compound with the molecular formula C9H20OSi. It is a silyl enol ether, which belongs to the class of organosilicone compounds. This compound is a colorless to pale yellow liquid with a special odor and has a low boiling point .
Mechanism of Action
Target of Action
(1-tert-Butylvinyloxy)trimethylsilane, also known as 3,3-dimethylbut-1-en-2-yloxy(trimethyl)silane, is a silyl enol . Silyl enols are a class of organosilicon compounds that are used as intermediates in organic synthesis. They are primarily used as nucleophiles in the formation of carbon-carbon bonds .
Mode of Action
The compound interacts with its targets through a Lewis-acid catalyzed reaction with halides, acetals, and acyliminium cations . This interaction results in the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic molecules .
Biochemical Pathways
It’s known that the compound can be used in the synthesis of cis-3,3-dimethyl-1-(6-phenethyl-3,6-dihydro-2h-pyran-2-yl)butan-2-one . This suggests that it may play a role in the synthesis of pyran derivatives, which are important in medicinal chemistry and natural product synthesis.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, such as cis-3,3-dimethyl-1-(6-phenethyl-3,6-dihydro-2H-pyran-2-yl)butan-2-one .
Preparation Methods
Synthetic Routes and Reaction Conditions
(1-tert-Butylvinyloxy)trimethylsilane can be synthesized through various methods. One common synthetic route involves the reaction of pinacolone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-tert-Butylvinyloxy)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. Reaction conditions typically involve controlled temperatures and anhydrous environments to prevent unwanted side reactions .
Major Products Formed
Major products formed from reactions with this compound include ketones, aldehydes, alcohols, and substituted silyl compounds. These products are valuable intermediates in organic synthesis and have various applications in chemical research and industry .
Scientific Research Applications
(1-tert-Butylvinyloxy)trimethylsilane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the protection of functional groups.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1-tert-Butylvinyloxy)trimethylsilane include:
- (2,2-Dimethyl-1-methylenepropoxy)trimethylsilane
- 3,3-Dimethyl-2-trimethylsiloxy-1-butene
- Pinacolone enol trimethylsilyl ether
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a tert-butyl group and a trimethylsilyl group. This combination provides the compound with distinct reactivity and stability, making it a valuable reagent in various chemical reactions and applications .
Properties
IUPAC Name |
3,3-dimethylbut-1-en-2-yloxy(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20OSi/c1-8(9(2,3)4)10-11(5,6)7/h1H2,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHJULPJEVIIFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392142 | |
| Record name | (1-tert-Butylvinyloxy)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17510-46-2 | |
| Record name | (1-tert-Butylvinyloxy)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-tert-Butylvinyloxy)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


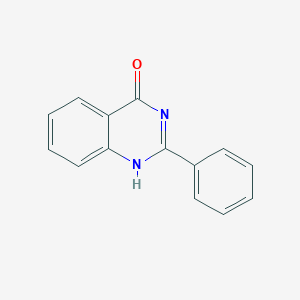
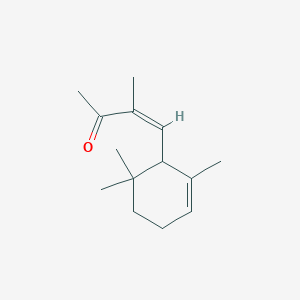
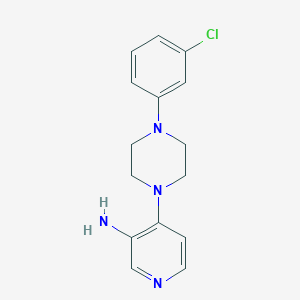
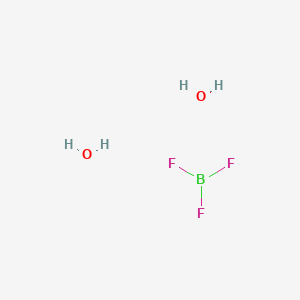
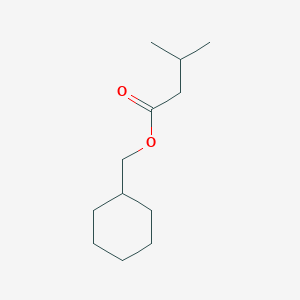
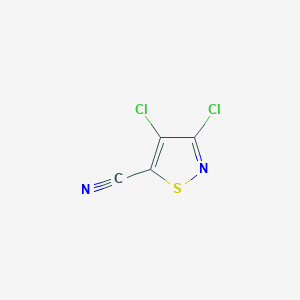
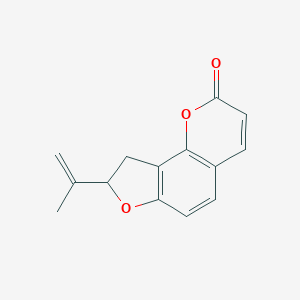
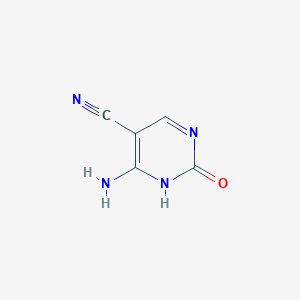
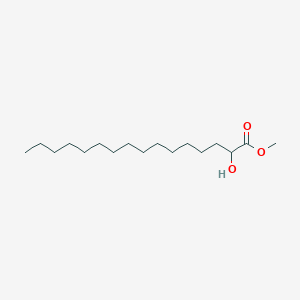
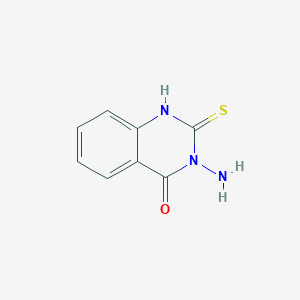
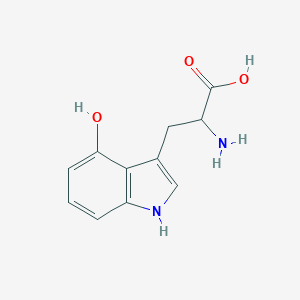
![Benzo[4,5]indolo[1,2-a]quinazoline](/img/structure/B93192.png)

